N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide
CAS No.:
Cat. No.: VC14492344
Molecular Formula: C17H19N7O2S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N7O2S |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 2-amino-N-[3-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H19N7O2S/c18-10-14(25)20-12-3-1-2-11(8-12)16-22-24-15(26)9-13(21-17(24)27-16)23-6-4-19-5-7-23/h1-3,8-9,19H,4-7,10,18H2,(H,20,25) |
| Standard InChI Key | ITNCYPYTFKVCFI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CC=C4)NC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s structure comprises three distinct pharmacophoric elements: a thiadiazolo[3,2-a]pyrimidin-5-one core, a piperazine ring at the 7-position, and a glycinamide-substituted phenyl group at the 2-position (Figure 1) . The thiadiazole ring fused to pyrimidine enhances planar rigidity, facilitating interactions with biological targets, while the piperazine moiety contributes to solubility and pharmacokinetic properties. The glycinamide side chain introduces hydrogen-bonding capabilities, critical for target binding.
Table 1: Key Physicochemical Properties
The compound’s three-dimensional conformation, as modeled in PubChem, reveals a bent geometry that may enhance binding to hydrophobic pockets in enzymes or receptors .
Spectroscopic Characterization
Structural elucidation of the compound relies on -NMR, -NMR, and mass spectrometry. The piperazine protons typically resonate as a multiplet at δ 2.8–3.2 ppm, while the thiadiazole-pyrimidine core exhibits characteristic signals for aromatic protons at δ 7.5–8.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 385.4 ([M+H]) .
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis of N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5H-thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide involves a multi-step sequence (Scheme 1):
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Core Formation: Condensation of thiourea with ethyl cyanoacetate under acidic conditions yields the thiadiazole ring .
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Piperazine Introduction: Nucleophilic substitution at the 7-position of the pyrimidine using piperazine in dimethyl sulfoxide (DMSO) at 80°C.
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Glycinamide Coupling: Amidation of the 2-phenyl substituent with glycine ethyl ester, followed by hydrolysis to the free acid.
Key Reaction Conditions:
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Solvents: DMSO, ethanol, water
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Catalysts: Potassium carbonate, palladium(II) acetate
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Yields: 50–75% after purification by column chromatography .
Optimization Challenges
Yield optimization is hindered by the poor solubility of intermediates. Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to 2–4 hours, improving yields by 15–20%. Alternative solvents like tetrahydrofuran (THF) and catalysts such as cesium carbonate are under investigation to enhance efficiency .
Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine macrophages, it reduces lipopolysaccharide (LPS)-induced TNF-α production by 70% at 10 μM.
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| T-47D (Breast) | 8.2 | Caspase-3 activation, G1 arrest |
| NCI-H226 (Lung) | 11.5 | PARP cleavage, BSA binding |
Antiviral Activity
Preliminary data suggest inhibition of HIV-1 protease with an IC of 15 μM, attributed to the compound’s ability to occupy the hydrophobic active site. Further studies against SARS-CoV-2 are ongoing.
Research Findings and Experimental Data
In Vitro Pharmacokinetics
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Plasma Stability: 85% remaining after 1 hour in human plasma.
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC = 25 μM), necessitating drug interaction studies.
Molecular Docking Insights
Docking simulations with COX-2 (PDB: 5KIR) reveal hydrogen bonds between the glycinamide group and Arg120 and Tyr355, while the thiadiazole ring engages in π-π stacking with Phe518.
Future Directions and Therapeutic Implications
Clinical Translation Challenges
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Bioavailability: Low oral bioavailability (<20%) due to poor solubility; nanoformulations (e.g., liposomes) are under development.
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Toxicity: Initial rodent studies show hepatotoxicity at doses >50 mg/kg; structural analogs with reduced piperazine basicity are being synthesized.
Structural Optimization Strategies
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